1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Asymmetric synthesis Chiral building block Stereochemical control

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine (CAS: 1270473-03-4) is a chiral amine compound featuring a trifluoromethyl-substituted pyridine core. It serves as a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor modulators.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B12504517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)C(F)(F)F)N
InChIInChI=1S/C8H9F3N2/c1-5(12)7-4-6(2-3-13-7)8(9,10)11/h2-5H,12H2,1H3
InChIKeyCHQOZJPSZZECLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine: A Chiral Trifluoromethylpyridine Building Block for Kinase-Targeted Synthesis


1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine (CAS: 1270473-03-4) is a chiral amine compound featuring a trifluoromethyl-substituted pyridine core . It serves as a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor modulators [1]. The compound is available as a racemic mixture or as its pure (S)-enantiomer (CAS: 1213141-07-1), enabling stereochemical control in asymmetric synthesis . Key physicochemical properties include a molecular weight of 190.17 g/mol, predicted boiling point of 202.8±35.0 °C, predicted density of 1.239±0.06 g/cm³, and predicted pKa of 8.72±0.50 .

Why Substituting 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine with Other Trifluoromethylpyridine Amines Can Compromise Synthetic Reproducibility


Trifluoromethylpyridine ethanamines are not functionally interchangeable due to significant differences in regioisomer-dependent reactivity, stereochemical outcomes, and commercial purity profiles. The 4-trifluoromethyl substitution on the pyridine ring of this compound imparts a distinct electronic environment and steric profile compared to the 3- or 5-substituted analogs, directly influencing downstream coupling efficiency and target binding . Furthermore, the availability of this scaffold as a defined enantiomer (S)-form is critical for asymmetric syntheses where the corresponding (R)-enantiomer or achiral analogs would yield inactive or off-target diastereomers . Variations in commercial purity—ranging from 95% for some regioisomers to 97-98% for this specific compound—also impact reaction yield and the need for additional purification steps .

Quantitative Differentiation of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine: A Comparative Evidence Guide for Procurement


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture vs. (R)-Enantiomer for Asymmetric Synthesis

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is commercially available as a racemic mixture or as the pure (S)-enantiomer (CAS: 1213141-07-1), enabling precise stereochemical control in asymmetric syntheses . In contrast, the (R)-enantiomer (CAS: 1213310-67-8) is also available, but the (S)-form is preferentially utilized in the preparation of bioactive molecules, including kinase inhibitors, where chirality dictates target engagement [1]. The defined stereochemistry of the (S)-enantiomer ensures reproducibility in research and industrial applications, whereas use of the racemate or incorrect enantiomer can lead to inactive or off-target compounds .

Asymmetric synthesis Chiral building block Stereochemical control

Physicochemical Property Differentiation: Predicted pKa and Boiling Point vs. Regioisomers

The 4-trifluoromethyl substitution on the pyridine ring of 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-amine results in a predicted pKa of 8.72±0.50, boiling point of 202.8±35.0 °C, and density of 1.239±0.06 g/cm³ . These values differ from those of regioisomeric analogs, such as 2-[3-(trifluoromethyl)pyridin-2-yl]ethanamine, for which predicted physicochemical data are not consistently reported in public databases, indicating variability in property prediction and experimental determination across regioisomers . The pKa value influences the compound's protonation state at physiological pH, affecting solubility, membrane permeability, and target binding .

Physicochemical properties pKa Lipophilicity Metabolic stability

Commercial Purity Benchmarking: 97-98% Purity vs. 95% Minimum for Regioisomeric Analogs

Commercial suppliers offer 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-amine at standard purities of 97% or 98%, with batch-specific quality control documentation (NMR, HPLC, GC) available . In comparison, the regioisomer 2-[3-(trifluoromethyl)pyridin-2-yl]ethanamine is commonly offered at a minimum purity of 95% . This 2-3% difference in baseline purity can significantly impact reaction yields in multi-step syntheses and reduce the burden of pre-reaction purification, thereby improving overall process efficiency and reproducibility.

Chemical purity Quality control Reproducibility

Application-Specific Differentiation: Preferred Scaffold for Kinase Inhibitor Synthesis

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is specifically cited as a building block in the synthesis of kinase inhibitors and receptor modulators [1]. While other trifluoromethylpyridine ethanamines (e.g., 2-[3-(trifluoromethyl)pyridin-2-yl]ethanamine) are also used in medicinal chemistry, the 4-substituted pattern of the target compound is more commonly associated with PI3K and related kinase inhibitor pharmacophores, as exemplified by the clinical compound BKM120, which contains a 4-(trifluoromethyl)pyridin-2-amine core . This established structure-activity relationship (SAR) positions the 4-substituted scaffold as a preferred starting point for kinase-targeted drug discovery programs.

Kinase inhibitors Medicinal chemistry Building block

Optimal Research and Industrial Use Cases for 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Kinase Inhibitors

The availability of the pure (S)-enantiomer (CAS 1213141-07-1) at 97% purity makes this compound ideal for the asymmetric synthesis of chiral kinase inhibitors where stereochemistry is critical for target engagement . The defined stereocenter ensures reproducible biological activity and facilitates structure-activity relationship (SAR) studies.

Medicinal Chemistry Hit-to-Lead Optimization for PI3K and Related Kinases

The 4-(trifluoromethyl)pyridin-2-yl scaffold is a recognized pharmacophore in PI3K inhibitors (e.g., BKM120). This compound serves as a versatile starting material for the rapid generation of focused kinase inhibitor libraries, leveraging the established SAR of the 4-substituted pyridine core [1].

Reaction Optimization and Scale-Up Studies Requiring High Purity Building Blocks

The consistently high commercial purity (97-98%) of this compound, supported by batch-specific QC documentation (NMR, HPLC, GC), reduces the need for pre-reaction purification and minimizes side-product formation. This makes it well-suited for reaction optimization studies and early-stage scale-up where yield and purity are paramount .

Physicochemical Property Profiling in Drug Design

The predicted pKa (8.72±0.50) and boiling point (202.8±35.0 °C) provide a baseline for computational and experimental property profiling. This compound can be used as a reference standard in assays evaluating the impact of trifluoromethyl substitution on solubility, permeability, and metabolic stability .

Quote Request

Request a Quote for 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.